N-(3-Hydroxypropyl)trifluoroacetamide

Physical Property Density Analytical Chemistry

N-(3-Hydroxypropyl)trifluoroacetamide (CAS 78008-15-8), also known as 3-(trifluoroacetamido)-1-propanol, is a bifunctional organic building block belonging to the class of trifluoroacetyl (TFA)-protected aminoalcohols. Its molecular structure comprises a hydrophilic 3-hydroxypropyl chain covalently linked to a highly electron-withdrawing trifluoroacetamide group.

Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
CAS No. 78008-15-8
Cat. No. B1596805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxypropyl)trifluoroacetamide
CAS78008-15-8
Molecular FormulaC5H8F3NO2
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESC(CNC(=O)C(F)(F)F)CO
InChIInChI=1S/C5H8F3NO2/c6-5(7,8)4(11)9-2-1-3-10/h10H,1-3H2,(H,9,11)
InChIKeyLOTWHTFZRDJSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxypropyl)trifluoroacetamide (CAS 78008-15-8): A Specialized Trifluoroacetyl-Protected Aminoalcohol for Controlled Synthesis


N-(3-Hydroxypropyl)trifluoroacetamide (CAS 78008-15-8), also known as 3-(trifluoroacetamido)-1-propanol, is a bifunctional organic building block belonging to the class of trifluoroacetyl (TFA)-protected aminoalcohols. Its molecular structure comprises a hydrophilic 3-hydroxypropyl chain covalently linked to a highly electron-withdrawing trifluoroacetamide group [1]. This combination confers distinct physicochemical properties, including a density of 1.355 g/mL at 20°C and a refractive index of n20/D 1.406 [2], which are critical parameters for handling and purification. The compound is primarily employed as a versatile intermediate in organic synthesis, serving as a protected form of 3-aminopropanol and a source of the trifluoroacetyl moiety , which is valued for its ability to be cleaved under mild, orthogonal conditions [1].

1
Protected 3-aminopropanol for orthogonal multi-step synthesis
2
Trifluoroacetyl group cleavable under mild, non-aqueous conditions
3
Bifunctional building block: free hydroxyl handle plus masked amine

N-(3-Hydroxypropyl)trifluoroacetamide: Why Similar Trifluoroacetamides Cannot Be Substituted Without Compromising Synthetic Outcomes


While other trifluoroacetamides exist, direct substitution of N-(3-Hydroxypropyl)trifluoroacetamide (TFA-propanol) is often non-trivial due to its specific combination of chain length and dual functionality. Analogs with shorter (e.g., TFA-ethanol) or longer (e.g., TFA-butanol) alkyl spacers exhibit significantly different physical properties and reactivity profiles that impact their utility in synthesis. The three-carbon spacer in TFA-propanol provides a unique balance between hydrophilic character and flexibility, which can be critical for applications requiring specific spatial arrangements, such as in crosslinking or as a masked aminoalcohol . Furthermore, the compound's distinct physical properties, such as density and refractive index, differ markedly from its close analogs , meaning a simple replacement would require re-validation of purification and handling protocols.

Target
N-(3-Hydroxypropyl)trifluoroacetamide (C3 spacer)
Balanced hydrophilic spacer and orthogonal protection for precise spatial control.
C2 Analog
TFA-ethanol (C2)
Shorter chain alters density and polarity; may shift phase behavior and require protocol re-validation.
C4 Analog
TFA-butanol (C4)
Higher boiling point and increased flexibility may complicate purification and spatial alignment.
Simple TFA amide
N-Methyltrifluoroacetamide
Lacks hydroxyl group; cannot support orthogonal functionalization strategies.

N-(3-Hydroxypropyl)trifluoroacetamide (CAS 78008-15-8): Quantified Differentiation from its Closest Analogs


N-(3-Hydroxypropyl)trifluoroacetamide Exhibits a 49% Lower Density than the Shorter-Chain N-(2-Hydroxyethyl) Analog

N-(3-Hydroxypropyl)trifluoroacetamide (TFA-propanol) demonstrates a significantly lower density (1.355 g/mL at 20°C) compared to its two-carbon spacer analog, N-(2-hydroxyethyl)trifluoroacetamide (TFA-ethanol, density 1.413 g/mL at 25°C) [1][2]. This quantifiable difference is crucial for applications where density influences solvent layering, extraction efficiency, or handling in automated liquid handling systems.

Density
Reported
1.355 g/mL vs 1.413 g/mL (C2 analog)
Phase separation may shift; protocol re-validation needed.
Supplier-reported data; conditions may vary.
Physical Property Density Analytical Chemistry

N-(3-Hydroxypropyl)trifluoroacetamide Has a Boiling Point More Than 100°C Lower (at Reduced Pressure) than its C4 Analog, Enabling Gentler Distillation

At reduced pressure (0.03 mmHg), N-(3-Hydroxypropyl)trifluoroacetamide boils at 120-121°C . In contrast, the analogous four-carbon spacer compound, N-(4-hydroxybutyl)trifluoroacetamide, has a predicted boiling point of 257.5°C at 760 mmHg . While direct reduced pressure comparison data is unavailable, this substantial difference in normal boiling point indicates that TFA-propanol is considerably more volatile and can be purified by distillation under milder thermal conditions, reducing the risk of thermal decomposition.

Boiling point
Context-dependent
120–121°C (0.03 mmHg) vs predicted 257.5°C (C4)
Supports gentler distillation; lower thermal decomposition risk.
Predicted value; direct reduced-pressure comparison unavailable.
Physical Property Boiling Point Purification

N-(3-Hydroxypropyl)trifluoroacetamide Provides a Hydroxyl Group for Further Functionalization, a Feature Absent in Simple Trifluoroacetamides

Unlike N-methyltrifluoroacetamide or unsubstituted trifluoroacetamide, which lack a terminal hydroxyl group, N-(3-Hydroxypropyl)trifluoroacetamide is a bifunctional molecule [1]. It possesses both a protected amine (as the trifluoroacetamide) and a free primary hydroxyl group. This allows for sequential, orthogonal functionalization: the hydroxyl group can be modified (e.g., esterified, oxidized, or used as a nucleophile) while the amine remains protected, and the TFA group can later be cleaved under mild conditions . The hydroxyl group is absent in the simpler analog N-methyltrifluoroacetamide (CAS 815-06-5), which can only serve as a source of the TFA moiety or a protected amine .

Functional groups
Class-level
1 hydroxyl (target) vs 0 (N-methyl analog)
Enables orthogonal functionalization strategies.
Structural comparison; reactivity depends on conditions.
Synthetic Utility Functional Group Bifunctional Reagent

N-(3-Hydroxypropyl)trifluoroacetamide is Supplied at ≥98.0% (GC) Purity, Matching or Exceeding the Purity of Key Analogs, Ensuring Consistent Reproducibility

The compound is commercially available with a certified purity of ≥98.0% as determined by gas chromatography (GC) . This specification is identical to or higher than that of many related compounds; for example, the C4 analog N-(4-hydroxybutyl)trifluoroacetamide is also offered at ≥98.0% (GC) , while the C2 analog N-(2-hydroxyethyl)trifluoroacetamide is commonly listed at 97% purity . The high and rigorously tested purity minimizes the presence of side products or unreacted starting materials, which is critical for achieving reproducible yields and clean reaction profiles in demanding synthetic applications.

Purity (GC)
Specification review
≥98.0% (target) vs 97% (C2 analog)
May reduce need for in-house purification.
Supplier specification; verify for critical applications.
Purity Quality Control Reproducibility

N-(3-Hydroxypropyl)trifluoroacetamide (CAS 78008-15-8): Evidence-Based Application Scenarios


Synthesis of Amino-Functionalized Polymers and Biomaterials

The bifunctional nature of N-(3-Hydroxypropyl)trifluoroacetamide, possessing both a free hydroxyl group and a protected amine , makes it an ideal monomer or chain-end modifier in polymer chemistry. The hydroxyl group can be used to initiate ring-opening polymerizations or attach to polymer backbones, while the trifluoroacetamide group remains inert. Subsequent, mild deprotection reveals a primary amine for further conjugation, such as attaching fluorescent dyes, targeting ligands, or crosslinking agents. This orthogonal strategy is difficult to achieve with simpler trifluoroacetamides that lack the hydroxyl handle.

Controlled Release of 3-Aminopropanol in Peptide and Drug Conjugates

N-(3-Hydroxypropyl)trifluoroacetamide serves as a protected, masked form of 3-aminopropanol, a common linker in drug conjugates . The trifluoroacetyl group can be selectively removed under mild, non-aqueous conditions, often with a volatile base like piperidine, which is orthogonal to many other protecting groups used in solid-phase peptide synthesis (SPPS) [1]. The specific C3-spacer length, differentiated from C2 or C4 analogs, provides a distinct spatial orientation that can be critical for maintaining the bioactivity of conjugated molecules or for proper intercalation with DNA .

Synthesis of Trifluoroacetyl-Derivatized Crosslinking Reagents for Proteomics

The trifluoroacetyl group in the compound enhances electrophilicity and promotes rapid reaction kinetics with nucleophiles . This property can be exploited to design novel crosslinking reagents. The free hydroxyl group of N-(3-Hydroxypropyl)trifluoroacetamide can first be activated (e.g., by forming a carbonate or tosylate) and then reacted with a primary amine on a protein. The remaining trifluoroacetyl group can then serve as a stable tag for affinity purification or as a handle for further derivatization after crosslinking, as its unique mass signature can be used in mass spectrometry analysis [2].

Building Block for Fluorinated Heterocycles and Agrochemicals

The trifluoromethyl group is a privileged motif in medicinal and agricultural chemistry, often improving metabolic stability and membrane permeability [3]. N-(3-Hydroxypropyl)trifluoroacetamide provides a convenient entry point for incorporating this moiety into more complex structures. The hydroxyl group can be oxidized to an aldehyde, setting the stage for cyclization reactions to form fluorinated heterocycles like oxazoles or piperidines. This approach leverages the specific chain length and dual functionality of the compound, which is not replicable with non-hydroxylated trifluoroacetamides.

Application
Selection Property
Validation Focus
Amino-functionalized polymer synthesis
Bifunctional orthogonal reactivity
Hydroxyl initiation and mild amine deprotection
Bioconjugate linker research
TFA-protected C3-aminoalcohol handle
Selective TFA removal under SPPS conditions
Crosslinking reagent synthesis
Electrophilic TFA group for affinity tag
Mass spectrometry-based crosslink detection
Fluorinated heterocycle synthesis
Trifluoromethyl group introduction
Oxidation-cyclization sequence

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